N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide
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Overview
Description
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with 3-(trifluoromethyl)aniline under specific conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .
Properties
Molecular Formula |
C21H18F3N5O |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C21H18F3N5O/c1-13-11-14(2)26-19(25-13)29-20(28-18(30)15-7-4-3-5-8-15)27-17-10-6-9-16(12-17)21(22,23)24/h3-12H,1-2H3,(H2,25,26,27,28,29,30) |
InChI Key |
PKZMXMZZRAQTFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC(=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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